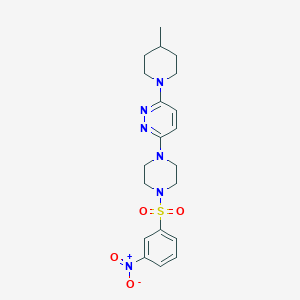

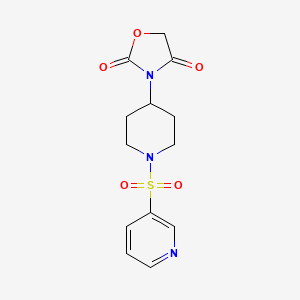

![molecular formula C9H7IN2O2 B2837184 3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 2138293-79-3](/img/structure/B2837184.png)

3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid is a chemical compound with the CAS Number: 2138293-79-3 . It has a molecular weight of 302.07 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine . This compound further reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these compounds was confirmed by X-ray structural analysis .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7IN2O2/c1-5-2-8-11-3-7(10)12(8)4-6(5)9(13)14/h2-4H,1H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

In one study, 2-methylimidazo[1,2-a]pyridine was found to react with bromine and iodine, resulting in the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . These halides were obtained from the respective trihalides .Physical and Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 302.07 .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

Iodine-promoted Synthesis : A method involving iodine-promoted sequential dual oxidative Csp3–H amination and Csp3–H iodination reactions has been developed, providing an efficient synthesis of 1-iodoimidazo[1,5-a]pyridines. This approach suggests a potential pathway for synthesizing compounds related to "3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid" under iodine-mediated conditions (Wu et al., 2016).

Copper(I)-mediated Preparation : Research has shown that a Cu(I)-mediated cross-coupling and heterocyclization reaction of 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid with terminal alkynes can be performed under mild, palladium-free conditions. This method highlights the utility of copper in synthesizing new compounds from iodinated precursors, potentially including "this compound" (Bahlaouan et al., 2011).

Ionic Liquid Promoted Synthesis : The use of ionic liquids, specifically 1-butyl-3-methylimidazolium bromide [bmim]Br, has been demonstrated to promote the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines efficiently. This approach suggests the potential for ionic liquids to facilitate the synthesis of related compounds (Shaabani et al., 2006).

Potential Applications

- Supramolecular Synthesis : Studies on the structural landscape around 1-(pyridylmethyl)-2,2'-biimidazoles demonstrate the influence of electrostatics and geometry in supramolecular architectures. This research may provide insights into how "this compound" could be used in designing new supramolecular structures (Gunawardana et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Zukünftige Richtungen

While the future directions for this specific compound are not explicitly mentioned in the search results, imidazo[1,2-a]pyridine derivatives have been used in a variety of applications, including as fluorescent probes for in vitro and in vivo determination of mercury and iron ions . They have also been found in the molecules of many active pharmaceutical ingredients .

Wirkmechanismus

Target of Action

It’s known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are generally known for their ability to interact with various biological targets, leading to a wide range of potential therapeutic effects .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to interact with various biochemical pathways, depending on their specific targets .

Result of Action

Imidazo[1,2-a]pyridines are known to have a wide range of potential therapeutic effects, depending on their specific targets .

Eigenschaften

IUPAC Name |

3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O2/c1-5-2-8-11-3-7(10)12(8)4-6(5)9(13)14/h2-4H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFQRFDSDFYXOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=C(N2C=C1C(=O)O)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

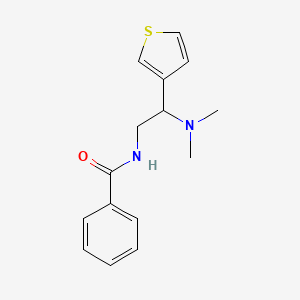

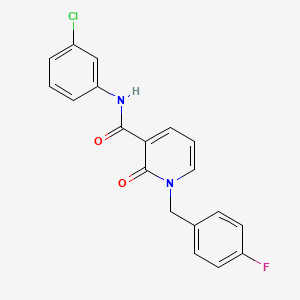

![Ethyl 2-(5-chloro-2-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2837101.png)

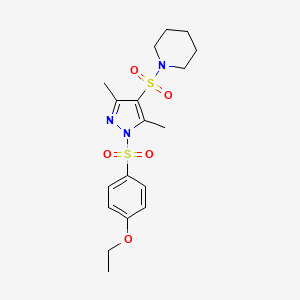

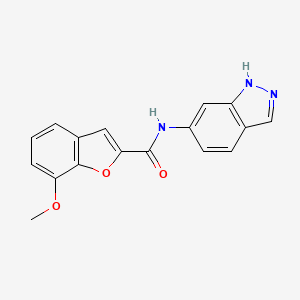

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2837105.png)

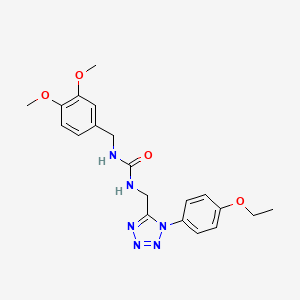

![1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B2837115.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone](/img/structure/B2837117.png)

![N-(2,3-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2837118.png)

![2-methoxy-5-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide](/img/structure/B2837119.png)

![Methyl 4-bromobenzo[d]thiazole-7-carboxylate](/img/structure/B2837122.png)